![molecular formula C17H12BrN3O2S2 B6513795 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 670248-10-9](/img/structure/B6513795.png)
4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
The compound “4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide” is a derivative of the imidazo[2,1-b][1,3]thiazole ring system . This system is known for its broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Synthesis Analysis
The synthesis of the imidazo[2,1-b][1,3]thiazole system, to which this compound belongs, can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole ring system is essentially planar . The mean plane of this ring system makes dihedral angles of 8.11 (16) and 79.43 (17)°, respectively, with the bromo- and hydroxy-substituted benzene rings .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Scientific Research Applications
Anticancer Properties
The imidazo[2,1-b][1,3]thiazole system, synthesized by reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, has shown promise as a potential anticancer agent . Specifically, the compound 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone demonstrated moderate ability to suppress kidney cancer cell growth. While its effect on prostate cancer, colon cancer, and leukemia cell lines was weaker, this compound remains an interesting candidate for further investigation.
Antimicrobial and Antibacterial Activity
Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, including the less saturated 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, exhibit high levels of antimicrobial and antibacterial activity . These compounds may serve as potential agents against bacterial infections.
Antifungal Properties
The derivative 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole demonstrated activity against the bacterium Klebsiella at low micromolar concentrations . Its antifungal potential warrants further exploration.
Asymmetric Synthesis Catalysts
The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities for their use as catalysts in asymmetric synthesis . Researchers have been interested in exploring these compounds for their catalytic properties.
Other Potential Applications
Imidazo[2,1-b][1,3]thiazoles have diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects . Additionally, they may serve as diuretics, anticonvulsants, and cytotoxic drug molecules with fewer side effects.
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Imidazole and thiazole-containing compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole and thiazole-containing compounds are known to exhibit a variety of effects at the molecular and cellular level, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole and thiazole-containing compounds .
properties
IUPAC Name |
4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKCLSUKAWWQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide |
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